molecular formula C6H8BrClN2O B13472967 5-(Azetidin-3-yl)-3-bromo-1,2-oxazole hydrochloride

5-(Azetidin-3-yl)-3-bromo-1,2-oxazole hydrochloride

Cat. No.: B13472967
M. Wt: 239.50 g/mol
InChI Key: DKWBNRNXBZAIOQ-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-3-bromo-1,2-oxazole hydrochloride: is a heterocyclic compound that features an azetidine ring, a bromine atom, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azetidin-3-yl)-3-bromo-1,2-oxazole hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the bromine atom and the oxazole ring. The process may include steps such as cyclization, bromination, and oxazole formation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactions, automated synthesis, and purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the bromine atom or other functional groups within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study the effects of heterocyclic compounds on biological systems, including enzyme inhibition and receptor binding studies.

Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-3-bromo-1,2-oxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

  • 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
  • 5-(Azetidin-3-yl)-2H-1,2,3,4-tetrazole hydrochloride
  • 5-(Azetidin-3-yl)pyrimidine hydrochloride

Uniqueness: 5-(Azetidin-3-yl)-3-bromo-1,2-oxazole hydrochloride is unique due to the presence of the bromine atom and the oxazole ring, which confer specific chemical and biological properties

Properties

Molecular Formula

C6H8BrClN2O

Molecular Weight

239.50 g/mol

IUPAC Name

5-(azetidin-3-yl)-3-bromo-1,2-oxazole;hydrochloride

InChI

InChI=1S/C6H7BrN2O.ClH/c7-6-1-5(10-9-6)4-2-8-3-4;/h1,4,8H,2-3H2;1H

InChI Key

DKWBNRNXBZAIOQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC(=NO2)Br.Cl

Origin of Product

United States

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